molecular formula C9H9BO6 B12511503 7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid

7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid

Cat. No.: B12511503
M. Wt: 223.98 g/mol
InChI Key: HTSJSXGNPAVUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H9BO6 and a molecular weight of 223.98 g/mol This compound is characterized by the presence of a boronic acid group and a carboxylic acid group attached to a dihydrobenzo[dioxine] ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid typically involves the following steps:

    Formation of the Dioxine Ring: The initial step involves the formation of the 2,3-dihydrobenzo[b][1,4]dioxine ring system through a cyclization reaction.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods: While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimization for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of boron-containing pharmaceuticals.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its anti-inflammatory and anticancer properties due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as boron-doped polymers and catalysts.

Mechanism of Action

The mechanism of action of 7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid involves its interaction with molecular targets through its boronic acid and carboxylic acid groups. These functional groups can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. The compound’s boronic acid group is particularly effective in inhibiting serine proteases and other enzymes by forming a stable complex with the active site .

Comparison with Similar Compounds

Uniqueness: 7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is unique due to the presence of both boronic acid and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications in research and industry, making it a valuable compound in various scientific fields .

Properties

Molecular Formula

C9H9BO6

Molecular Weight

223.98 g/mol

IUPAC Name

7-borono-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

InChI

InChI=1S/C9H9BO6/c11-9(12)6-3-5(10(13)14)4-7-8(6)16-2-1-15-7/h3-4,13-14H,1-2H2,(H,11,12)

InChI Key

HTSJSXGNPAVUNB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C2C(=C1)OCCO2)C(=O)O)(O)O

Origin of Product

United States

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